3-(Methoxymethyl)oxetan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

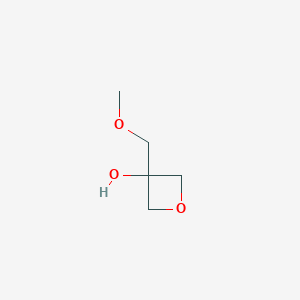

3-(Methoxymethyl)oxetan-3-ol: is an organic compound with the molecular formula C5H10O3 It features a four-membered oxetane ring substituted with a methoxymethyl group and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable diol precursor under acidic conditions. Another approach involves the ring-closing metathesis of a diene precursor using a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-(Methoxymethyl)oxetan-3-ol can undergo oxidation reactions to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.

Substitution: The methoxymethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxetane derivatives with carbonyl or carboxyl groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxetane derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The oxetane ring structure of 3-(Methoxymethyl)oxetan-3-ol presents several advantages in drug design:

- Bioisosterism : The oxetane ring can serve as a bioisostere for carbonyl groups, potentially enhancing the stability and bioavailability of pharmaceutical compounds . This property allows medicinal chemists to explore new chemical spaces while maintaining desired biological activity.

- Clinical Candidates : Several oxetane-containing compounds are currently undergoing clinical trials, indicating the compound's relevance in developing new therapeutics . For instance, the incorporation of oxetane rings has been linked to improved pharmacokinetic profiles in drug candidates.

Organic Synthesis

This compound acts as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows it to be utilized as an intermediate for synthesizing more complex organic molecules. This is particularly useful in creating compounds with specific functional groups that are difficult to obtain through traditional methods .

- Functionalization : The hydroxyl group can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, allowing for further derivatization of the compound .

Polymer Production

In the industrial sector, this compound is being explored for its potential use in producing polymers and advanced materials:

- Coatings and Adhesives : The compound's properties make it suitable for applications in coatings and adhesives, where stability and adhesion characteristics are critical.

- Specialty Materials : Its unique chemical structure can be exploited to develop specialty materials with tailored properties for specific applications.

Case Study 1: Drug Development

A study highlighted the incorporation of oxetane motifs into drug candidates, demonstrating improved pharmacological profiles due to enhanced solubility and metabolic stability. The investigation focused on several compounds currently in clinical trials that utilize oxetane scaffolds .

Case Study 2: Synthesis Techniques

Research has shown that this compound can be synthesized through various methods, including acid-catalyzed reactions and nucleophilic additions. These methods have been refined to improve yield and purity, making the compound more accessible for research purposes .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a bioisostere; enhances drug stability and bioavailability; involved in clinical trials |

| Organic Synthesis | Acts as an intermediate; facilitates complex molecule synthesis; enables functionalization |

| Industrial Materials | Applicable in coatings and adhesives; potential for specialty material development |

Mécanisme D'action

The mechanism of action of 3-(Methoxymethyl)oxetan-3-ol depends on its specific application. In medicinal chemistry, the oxetane ring can interact with biological targets, enhancing the stability and bioavailability of drug molecules. The methoxymethyl and hydroxyl groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity and selectivity.

Comparaison Avec Des Composés Similaires

3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of a methoxymethyl group.

3-Hydroxymethyl-3-methyl-oxetane: Features a hydroxymethyl group instead of a methoxymethyl group.

Oxetan-3-one: Lacks the methoxymethyl and hydroxyl groups, featuring a carbonyl group instead.

Uniqueness: 3-(Methoxymethyl)oxetan-3-ol is unique due to the presence of both a methoxymethyl group and a hydroxyl group on the oxetane ring

Activité Biologique

3-(Methoxymethyl)oxetan-3-ol is a compound featuring an oxetane ring, which has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research. The unique structural properties of oxetanes, including their ability to enhance the stability and bioavailability of drug molecules, make them valuable in various therapeutic contexts.

The compound can undergo several chemical reactions, including:

- Oxidation : Converts the hydroxyl group to different functional groups.

- Reduction : Can transform the hydroxyl group into amines.

- Substitution : The methoxymethyl group can be replaced with other groups through nucleophilic substitution.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is closely tied to its structural characteristics. The oxetane ring can interact with biological targets, enhancing the stability and bioavailability of pharmaceutical compounds. The methoxymethyl and hydroxyl groups are capable of participating in hydrogen bonding, influencing the compound's activity and selectivity against various biological systems .

Anticancer Activity

Recent studies have evaluated the biological activity of oxetane-containing compounds against human cancer cell lines. While some analogues did not significantly inhibit tubulin polymerization (IC50 > 20 μM), others demonstrated notable cytotoxicity, with some compounds exhibiting IC50 values as low as 0.47 μM against MCF-7 breast cancer cells. This suggests that modifications to the oxetane structure can lead to enhanced anticancer properties .

Inhibition of Eicosanoid Synthesis

Research has also indicated that derivatives of this compound may inhibit the synthesis of eicosanoids, which are crucial mediators in inflammation. In vitro assays showed that certain analogues effectively inhibited both COX and 5-LOX pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Structure-Activity Relationship (SAR) Studies : A study evaluated various oxetane analogues for their cytotoxic effects on different cancer cell lines. The most active compounds were identified based on specific substituents at defined positions on the oxetane ring, illustrating how structural modifications can influence bioactivity .

- Oxetane Stability : Research highlighted the stability of oxetanes under different conditions, revealing that while they are often perceived as unstable, their stability is largely dependent on their substitution patterns. This insight is critical for designing stable drug candidates .

Data Tables

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5c | MCF-7 | 0.47 | Cytotoxicity |

| 5h | MDA-MB-231 | 1.2 | Cytotoxicity |

| 5k | PANC-1 | 2.3 | Cytotoxicity |

| 7 | RBL-1 | 5.0 | COX Inhibition |

| 9 | RBL-1 | 4.5 | 5-LOX Inhibition |

Propriétés

IUPAC Name |

3-(methoxymethyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-2-5(6)3-8-4-5/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMWZLHKOHHKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.